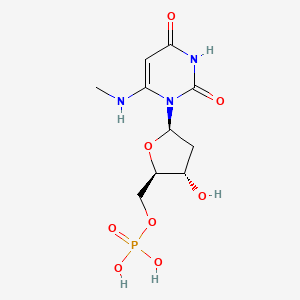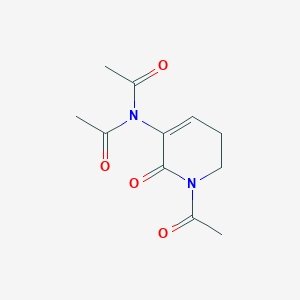![molecular formula C16H17FN2O3S B14368795 N-(4-Fluorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide CAS No. 90234-02-9](/img/structure/B14368795.png)
N-(4-Fluorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Fluorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group, a sulfonyl group, and a benzamide structure, making it a versatile molecule for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide typically involves the reaction of 4-fluoroaniline with 3-(propane-2-sulfonyl)benzoic acid. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Fluorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N-(4-Fluorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(4-Fluorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Fluorophenyl)-2-(2-propynylsulfanyl)benzamide
- 2-Fluoro-N-(4-fluorophenyl)benzamide
Uniqueness
N-(4-Fluorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
90234-02-9 |
|---|---|
Fórmula molecular |
C16H17FN2O3S |
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
N-(4-fluorophenyl)-3-(propan-2-ylsulfonylamino)benzamide |
InChI |
InChI=1S/C16H17FN2O3S/c1-11(2)23(21,22)19-15-5-3-4-12(10-15)16(20)18-14-8-6-13(17)7-9-14/h3-11,19H,1-2H3,(H,18,20) |
Clave InChI |
LWADRYHEXWCCCT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)S(=O)(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


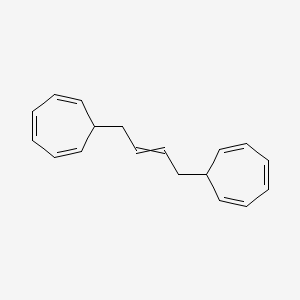
![1-{[6-(Ethanesulfonyl)hexyl]oxy}-2-propylbenzene](/img/structure/B14368721.png)
![2,6-Dimethyl-9-(prop-1-en-2-yl)-1-oxaspiro[4.4]nonan-6-ol](/img/structure/B14368724.png)

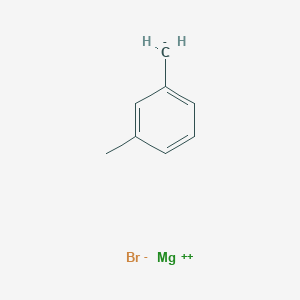
![2(5H)-Furanone, 5-[(4-chlorophenyl)imino]-3-methyl-](/img/structure/B14368730.png)



![2-[(4-Nitrophenyl)disulfanyl]pyridine](/img/structure/B14368770.png)
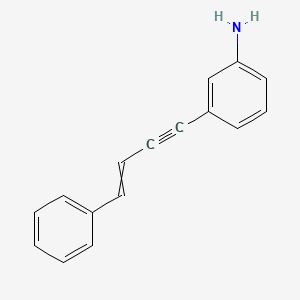
![Bis[2-(trifluoromethoxy)-2,3,3,3-tetrafluoropropionyl] peroxide](/img/structure/B14368776.png)
